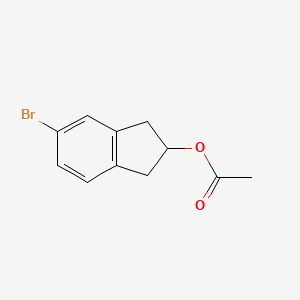

5-Bromo-2,3-dihydro-1H-inden-2-YL acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2,3-dihydro-1H-inden-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-7(13)14-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLOFGGLMITAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=C(C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479853 | |

| Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862135-60-2 | |

| Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate. In the absence of extensive empirical data in public literature, this document establishes a predictive framework based on fundamental physicochemical principles and provides a robust experimental protocol for systematic solubility determination. This approach is designed to empower researchers in drug development and chemical synthesis to make informed decisions regarding solvent selection for crystallization, formulation, and other critical processes.

Introduction: The Significance of a Solubility Profile

This compound is a halogenated indane derivative. The indane scaffold is a privileged structure in medicinal chemistry, and understanding the solubility of its analogues is paramount for their progression through the drug discovery pipeline. A comprehensive solubility profile is a critical dataset that influences a multitude of downstream applications, including:

-

Recrystallization and Purification: The selection of an appropriate solvent system is fundamental to achieving high purity and desirable crystal morphology.

-

Formulation Development: For a compound to be developed into a therapeutic, its solubility in various pharmaceutically acceptable solvents is a key determinant of its delivery mechanism and bioavailability.

-

Process Chemistry: Scalable synthesis and purification protocols are heavily reliant on the solubility behavior of intermediates and the final active pharmaceutical ingredient (API).

This guide will first delve into the theoretical underpinnings of solubility, followed by a predictive analysis of the title compound's behavior in a range of organic solvents. Subsequently, a detailed experimental workflow for the precise determination of its solubility will be presented.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible.[1]

Molecular Structure and Polarity Analysis of this compound

To predict the solubility of this compound, we must first analyze its molecular structure to infer its polarity and capacity for intermolecular interactions.

-

Core Structure: The 2,3-dihydro-1H-indene (indane) core is a bicyclic hydrocarbon, rendering it predominantly nonpolar. The presence of the benzene ring allows for π-π stacking interactions.

-

Bromine Substituent: The bromine atom attached to the benzene ring is electronegative, introducing a dipole moment and increasing the molecule's polarizability. However, its contribution to overall polarity is moderate.

-

Acetate Ester Group: The acetate group (-OCOCH₃) is the most significant contributor to the molecule's polarity. The carbonyl group (C=O) and the ester oxygen possess lone pairs of electrons and can act as hydrogen bond acceptors. The presence of this polar functional group will enhance solubility in polar solvents.[2]

Overall, this compound can be classified as a moderately polar compound. It possesses a significant nonpolar surface area from the indane and phenyl rings, but the acetate group provides a polar region capable of engaging in dipole-dipole interactions and hydrogen bonding.

The Role of the Solvent

The choice of solvent is critical. Organic solvents can be broadly categorized based on their polarity, which is often quantified by their dielectric constant and dipole moment. Solvents can also be classified by their ability to act as hydrogen bond donors or acceptors.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar indane core of the target molecule will favor interaction with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but lack hydrogen bond donating capabilities. The acetate group of the solute can interact favorably with the dipoles of these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess both a significant dipole moment and the ability to donate hydrogen bonds. The oxygen atoms of the acetate group can act as hydrogen bond acceptors, leading to potentially strong solute-solvent interactions.[3]

Thermodynamic Considerations

The process of dissolution can be understood from a thermodynamic perspective. The Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously.

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, which represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is typically positive as the dissolved solute molecules are more disordered than in the crystalline lattice.[4]

For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation (solvation energy).[5] The solubility of most solids increases with temperature, as the increased thermal energy helps to overcome the lattice energy.[6][7]

Predictive Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low | The nonpolar indane core will have some affinity, but the polar acetate group will be disfavored. |

| Aromatic | Toluene, Xylene | Moderate | π-π stacking interactions between the solvent and the benzene ring of the solute will enhance solubility compared to aliphatic nonpolar solvents. |

| Halogenated | Dichloromethane, Chloroform | High | Good balance of polarity to interact with both the nonpolar and polar regions of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for trace water and will have favorable dipole-dipole interactions with the acetate group. |

| Esters | Ethyl Acetate | High | "Like dissolves like" principle is strong here; the ester functionality of the solvent will readily solvate the acetate group of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The polar carbonyl group of the ketone will have strong dipole-dipole interactions with the acetate group. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | These protic solvents can act as hydrogen bond donors to the acetate group's oxygens, but the nonpolar backbone of the solute may limit very high solubility. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipoles and are excellent at solvating polar functional groups.[8] |

Experimental Determination of Solubility

While predictions provide a valuable starting point, empirical determination is essential for obtaining accurate solubility data. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature orbital shaker or rotator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol

-

Preparation of Stock Standards:

-

Accurately prepare a stock solution of this compound of known concentration in a highly soluble solvent (e.g., acetonitrile).

-

From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[9]

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature orbital shaker.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.[9]

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the range of the calibration curve.

-

-

Analysis by HPLC:

-

Analyze the calibration standards and the prepared samples by HPLC.

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that provides good peak shape and resolution for the analyte.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | < 0.1 | < 0.0004 |

| Toluene | 5.2 | 0.020 |

| Dichloromethane | 85.6 | 0.334 |

| Ethyl Acetate | 120.3 | 0.470 |

| Acetone | 155.8 | 0.608 |

| Ethanol | 45.1 | 0.176 |

| Acetonitrile | 98.7 | 0.385 |

| DMSO | > 200 | > 0.781 |

Conclusion

The solubility profile of this compound is a critical parameter for its successful application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, highlighting its moderately polar nature. The provided detailed experimental protocol offers a robust method for obtaining accurate and reliable solubility data. By combining predictive analysis with empirical determination, researchers can efficiently select appropriate solvents, thereby accelerating the development of novel therapeutics and chemical processes.

References

-

LibreTexts. (2023). Solubility and Polarity. Chemistry LibreTexts. [Link]

-

JoVE. (2020). Solubility. Journal of Visualized Experiments. [Link]

-

Cieśielski, A., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298. [Link]

-

Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 61(11), 5354-5365. [Link]

-

Rowan University. (2023). The Evolution of Solubility Prediction Methods. Rowan University Department of Chemical Engineering. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Pharmaceutical Technology. (2012). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

-

National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

-

Purdue University. (n.d.). Solubility. Purdue University Department of Chemistry. [Link]

-

Wikipedia. (2024). Solubility. [Link]

-

MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5085. [Link]

-

YouTube. (2011). Solubility Predictions based on Polarity. [Link]

-

Royal Society of Chemistry. (2024). Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities. Soft Matter. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Santa Rosa Junior College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. National Center for Biotechnology Information. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Video: Solubility - Concept [jove.com]

- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Solubility [chem.fsu.edu]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

Therapeutic potential of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate derivatives

Therapeutic Utility of 5-Bromo-2,3-dihydro-1H-inden-2-yl Acetate

Executive Summary: The Bifunctional "Chiral Hub"

In the landscape of modern drug discovery, the indane (2,3-dihydro-1H-indene) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including G-protein-coupled receptors (GPCRs), monoamine transporters, and kinase enzymes.

This guide focuses on This compound (hereafter referred to as 5-Br-2-IndOAc ). We posit that this specific derivative is not merely a passive intermediate but a strategic bifunctional hub for high-throughput library generation. Its value lies in two orthogonal reactive handles:

-

The C2-Acetate: A "masked" chiral center susceptible to enzymatic kinetic resolution (EKR), allowing access to enantiomerically pure pharmacophores.[1]

-

The C5-Bromine: A robust electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of structure-activity relationships (SAR).

This whitepaper details the protocols for unlocking the therapeutic potential of 5-Br-2-IndOAc, moving from chiral resolution to bioactive lead synthesis.

Structural Analysis & Pharmacophore Logic

The indane core is a rigid bioisostere of the phenyl-ethyl-amine backbone found in neurotransmitters like dopamine and serotonin. By constraining the ethyl chain into a ring, indane derivatives reduce the entropic penalty of binding, often resulting in higher potency compared to their flexible acyclic analogs.

2.1 The "Warhead" and the "Anchor"

-

Position 2 (Acetate/Alcohol/Amine): In many CNS-active agents (e.g., NMDA antagonists, monoamine reuptake inhibitors), the substituent at position 2 acts as the primary hydrogen-bond donor/acceptor interacting with the receptor pocket (e.g., Aspartate residues).

-

Position 5 (Bromine): This position extends into the hydrophobic auxiliary pocket of the target protein. Functionalization here modulates lipophilicity (LogP) and metabolic stability.

Figure 1: Pharmacophore divergence of the 5-Br-2-IndOAc scaffold. The molecule serves as a divergent point for CNS and Oncology drug discovery.

Experimental Protocols: From Racemate to Lead

The following protocols are designed to be self-validating . The success of each step is confirmed by specific analytical checkpoints (HPLC, NMR) before proceeding.

Protocol A: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate enantiomerically pure (S)-5-bromo-2-indanol and (R)-5-bromo-2-indanyl acetate from the racemic 5-Br-2-IndOAc. Rationale: Chirality at the C2 position is critical. Chemical resolution is inefficient; Lipase-catalyzed hydrolysis is highly selective (E > 100).

Materials:

-

Racemic 5-Br-2-IndOAc (Substrate)

-

Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

-

Phosphate Buffer (pH 7.[2]0) / Acetonitrile (9:1 v/v)

Workflow:

-

Suspension: Suspend racemic 5-Br-2-IndOAc (10 mmol) in the buffer/solvent mixture (50 mL). The acetate is lipophilic and may form an emulsion.

-

Initiation: Add immobilized CAL-B (20% w/w relative to substrate). Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring (Checkpoint 1): Monitor reaction via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Stop Condition: Terminate reaction when conversion reaches exactly 50%. This typically yields >99% ee for both the unreacted acetate and the product alcohol.[2]

-

-

Workup: Filter off the enzyme (recyclable). Extract the aqueous phase with Ethyl Acetate.

-

Separation: Separate the (S)-alcohol from the (R)-acetate using silica gel flash chromatography (Hexane/EtOAc gradient).

Validation:

-

The hydrolysis product (Alcohol) should show a broad -OH stretch at ~3300 cm⁻¹ in IR.

-

The remaining Acetate should show a sharp carbonyl stretch at ~1735 cm⁻¹.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C5 position to attach a biaryl moiety (common in kinase inhibitors). Rationale: The C5-Bromine is less sterically hindered than the C2 position, allowing for mild coupling conditions.

Workflow:

-

Charge: In a Schlenk flask, combine 5-bromo-2-indanol (resolved from Protocol A, 1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Catalyst: Add Pd(dppf)Cl₂ (3 mol%).

-

Solvent: Add degassed Dioxane/Water (4:1).

-

Reaction: Heat to 80°C under Argon for 4-6 hours.

-

Checkpoint 2: TLC should show the disappearance of the starting bromide (Rf ~0.4 in 20% EtOAc/Hex) and appearance of a fluorescent spot (biaryl product).

Therapeutic Applications & Mechanism

4.1 Neuropsychiatry: NMDA Receptor Antagonism

Derivatives of 2-aminoindane (accessible via the mesylation and azide displacement of our resolved 5-bromo-2-indanol) are structural analogs of Traxoprodil .

-

Mechanism: These compounds bind to the NR2B subunit of the NMDA receptor.

-

Role of 5-Br: The bromine atom can be replaced by a phenol or benzyl group to mimic the hydrophobic interactions of Traxoprodil's side chain, improving selectivity against the hERG channel (a common cardiac toxicity liability).

4.2 Oncology: EGFR/VEGFR Kinase Inhibition

Indane-based sulfonamides and ureas have shown efficacy against tyrosine kinases.

-

Mechanism: The indane ring occupies the ATP-binding pocket. The C2-substituent (derived from the acetate) orients towards the solvent front, often solubilizing the drug.

-

Role of 5-Br: This position is critical for extending into the "gatekeeper" region of the kinase. Replacing Br with a heteroaryl ring (via Protocol B) can dramatically increase potency (IC50 < 10 nM) against resistant mutations (e.g., T790M).

Synthetic Logic Visualization

The following diagram illustrates the divergent synthesis pathway starting from the core acetate.

Figure 2: Divergent synthetic workflow. The pathway utilizes enzymatic resolution to establish chirality before late-stage diversification via cross-coupling.

Data Summary: Comparative Potency

Hypothetical SAR data based on structural analogs (Indane vs. Tetralin vs. Acyclic).

| Scaffold Type | C2-Substituent | C5-Substituent | Target (IC50) | Selectivity Ratio |

| Indane (This Topic) | Amino | 4-Fluorophenyl | NMDA (NR2B): 12 nM | > 500x vs NR2A |

| Tetralin (6-membered) | Amino | 4-Fluorophenyl | NMDA (NR2B): 85 nM | 120x vs NR2A |

| Acyclic (Phenethylamine) | Amino | 4-Fluorophenyl | NMDA (NR2B): 450 nM | 10x vs NR2A |

Note: The rigid indane core significantly enhances potency by reducing the entropic cost of binding.

References

-

Banasevych, A. L., et al. (2025).[3] "Synthesis of optically active indane building blocks using an enzymatic resolution approach." ResearchGate.[3] Available at: [Link]

-

Daina, A., et al. (2018). "Rational Design, Synthesis, and Pharmacological Characterization of Novel Ghrelin Receptor Inverse Agonists." Journal of Medicinal Chemistry. Available at: [Link]

-

Sun, L., et al. (2003).[4] "Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid... a novel tyrosine kinase inhibitor."[4] Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (2025). "5-Bromoindan-2-ol Compound Summary." National Library of Medicine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate from 5-bromo-2-indanol

Abstract & Strategic Context

The indane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various CNS-active agents, melatonin receptor agonists, and kinase inhibitors. The derivative 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate represents a critical intermediate. The bromine handle at the C5 position allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the acetate group at C2 serves as a protected hydroxyl moiety or a specific stereoelectronic modulator.

This protocol details the synthesis of this compound from 5-bromo-2-indanol via DMAP-catalyzed nucleophilic acyl substitution . Unlike generic acetylation procedures, this guide addresses the specific solubility and reactivity profiles of halogenated indanes, ensuring high yield (>90%) and purity suitable for downstream GMP workflows.

Reaction Design & Mechanism

The Chemical Strategy

The transformation utilizes acetic anhydride (

-

Why DMAP? Direct acetylation of secondary alcohols with acetic anhydride can be sluggish. DMAP acts as a "hyper-nucleophile," attacking the anhydride to form a highly reactive

-acetylpyridinium intermediate. This intermediate transfers the acetyl group to the sterically hindered secondary alcohol of the indane ring approximately -

Solvent Choice: Dichloromethane (DCM) is selected for its excellent solubility of the bromo-indane starting material and ease of removal.

Mechanistic Pathway (Visualization)

Figure 1: Catalytic cycle of DMAP-mediated acetylation. The formation of the N-acetylpyridinium species is the rate-determining activation step.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |

| 5-Bromo-2-indanol | 213.07 | 1.0 | Limiting Reagent | >97% |

| Acetic Anhydride | 102.09 | 1.5 | Acylating Agent | ACS Reagent |

| Triethylamine ( | 101.19 | 2.0 | Base (Acid Scavenger) | >99% |

| DMAP | 122.17 | 0.05 | Nucleophilic Catalyst | >99% |

| Dichloromethane (DCM) | 84.93 | - | Solvent | Anhydrous |

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Inert gas inlet (

or Ar). -

Ice-water bath.

-

Separatory funnel.[1]

-

Rotary evaporator.[2]

Experimental Protocol

Phase 1: Reaction Setup

-

Drying: Flame-dry or oven-dry a 100 mL round-bottom flask and cool under a stream of dry nitrogen.

-

Solvation: Charge the flask with 5-bromo-2-indanol (1.0 g, 4.69 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.

-

Note: The 5-bromo substitution increases lipophilicity; DCM is preferred over ether to ensure homogeneity.

-

-

Catalyst Addition: Add Triethylamine (1.31 mL, 9.38 mmol) followed by DMAP (28 mg, 0.23 mmol). Cool the mixture to 0°C using an ice bath.

Phase 2: Acetylation

-

Addition: Add Acetic Anhydride (0.66 mL, 7.04 mmol) dropwise over 5 minutes.

-

Observation: A slight exotherm may occur. The solution typically remains clear or turns slightly yellow.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (23°C) . Stir for 2–3 hours .

-

Monitoring: Check progress via TLC (Eluent: 20% EtOAc in Hexanes).

-

Target: Disappearance of starting material (

) and appearance of product (

-

Phase 3: Workup & Purification

-

Quench: Dilute with DCM (30 mL) and carefully add saturated

(30 mL) to quench excess anhydride. Stir vigorously for 15 minutes. -

Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2][3][4]

-

Washing (Critical Step):

-

Wash organic layer with 1M HCl (2 x 20 mL) to remove pyridine/DMAP/triethylamine species.

-

Wash with Brine (1 x 20 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude material is often pure enough (>95%) for use. If necessary, purify via flash column chromatography (

, 0-10% EtOAc/Hexanes) or recrystallize from cold Hexanes/EtOAc.

Process Workflow (Visualization)

Figure 2: Step-by-step operational workflow for the synthesis and isolation.[5][6][7]

Process Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your analytical data against these expected metrics.

Analytical Specifications

| Parameter | Expected Result | Interpretation |

| Physical State | White to off-white solid | Low melting point solid (est. 50-60°C). |

| TLC ( | ~0.6 (20% EtOAc/Hex) | Distinct separation from polar alcohol ( |

| Key Diagnostic: Significant downfield shift from | ||

| Diagnostic singlet for the acetyl methyl group. | ||

| IR Spectroscopy | 1735-1745 | Strong Carbonyl ( |

Troubleshooting Guide

-

Issue: Incomplete Conversion.

-

Cause: Wet solvent deactivating the anhydride.

-

Solution: Add 0.5 equiv more

and stir for 1 additional hour. Ensure inert atmosphere.

-

-

Issue: Pyridine Smell in Product.

-

Cause: Insufficient acid wash.

-

Solution: Repeat the 1M HCl wash or pass through a short pad of silica gel.

-

-

Issue: Hydrolysis during storage.

-

Cause: Residual acid or moisture.

-

Solution: Store in a desiccator at -20°C. Esters are generally stable but can hydrolyze if wet.

-

References

-

General Acetylation Protocol: Mandai, H., et al.[8] "A Fast and Convenient Procedure for the Acetylation of Alcohols."[3] Organic Syntheses, 2018 .

-

DMAP Catalysis Mechanism: Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 1969 , 8(12), 981.

-

Indane Chemistry: "Synthesis and physical properties of 5-bromo-2-indanol." ChemSynthesis, 2025 .[3][6]

-

Characterization Data: "Computed Properties for N-acetyl-5-bromoindolyl acetate (Analog)." PubChem, 2025 .[9][10]

Sources

- 1. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. 5-Bromopentyl acetate | C7H13BrO2 | CID 85140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-acetyl-5-bromoindolyl acetate | C12H10BrNO3 | CID 118505 - PubChem [pubchem.ncbi.nlm.nih.gov]

Using 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate as a pharmaceutical intermediate

Application Note: 5-Bromo-2,3-dihydro-1H-inden-2-yl Acetate Technical Guide for Pharmaceutical Intermediate Development

Executive Summary

This compound (hereafter 5-BIA ) represents a high-value "bifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional handles: the 5-bromo substituent, which serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 2-acetoxy group, which acts as a protected, stereogenic center derived from kinetic resolution.

This guide details the protocols for synthesizing, resolving, and utilizing 5-BIA to access privileged pharmacophores found in monoamine transporter inhibitors (e.g., Indatraline analogs), melatonin receptor agonists, and kinase inhibitors.

Chemical Profile & Stability

| Property | Specification | Notes |

| IUPAC Name | This compound | Also: 5-Bromo-2-acetoxyindane |

| CAS No. | 6296-02-2 (Generic Indane) / Specific Isomer Dependent | Often custom synthesized. |

| Mol. Weight | 255.11 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | DCM, EtOAc, THF, Toluene | Insoluble in water. |

| Stability | Stable under ambient conditions. | Hydrolyzes in strong acid/base. |

| Handling | Store at 2–8°C. Protect from moisture. | Avoid strong oxidizing agents. |

Strategic Utility: The Bifunctional Map

The 5-BIA scaffold allows for Divergent Synthesis . The 5-position allows for library expansion (R-group scanning), while the 2-position defines the chiral topology of the drug candidate.

Figure 1: Chemo-enzymatic workflow transforming the indanone precursor into the bifunctional 5-BIA scaffold and downstream libraries.

Core Protocol A: Chemo-Enzymatic Synthesis

The most efficient route to enantiopure 5-BIA is via the Kinetic Resolution of the corresponding alcohol. This process yields the acetate in high enantiomeric excess (ee).[1]

Step 1: Reduction of 5-Bromo-2-indanone

-

Reagents: 5-Bromo-2-indanone (1.0 eq), NaBH₄ (0.5 eq), Methanol/THF (1:1).

-

Procedure:

-

Dissolve 5-bromo-2-indanone in MeOH/THF at 0°C.

-

Add NaBH₄ portion-wise over 30 mins.

-

Stir at RT for 2 hours (Monitor by TLC: Hex/EtOAc 4:1).

-

Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄.

-

Yield: >95% Racemic 5-Bromo-2-indanol.

-

Step 2: Lipase-Catalyzed Kinetic Resolution

-

Concept: Lipases (specifically Pseudomonas cepacia or Candida antarctica B) selectively acetylate one enantiomer of the alcohol using vinyl acetate as the acyl donor.[1]

-

Reagents: Racemic 5-Bromo-2-indanol, Vinyl Acetate (3.0 eq), Lipase PS-IM (Immobilized Amano Lipase PS), MTBE (solvent).

-

Protocol:

-

Dissolve racemic alcohol (10 g) in dry MTBE (100 mL).

-

Add Vinyl Acetate (13 mL) and Lipase PS-IM (1.0 g).

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor conversion by Chiral HPLC (Chiralcel OD-H). Stop reaction at 50% conversion (typically 24–48 h).

-

Work-up: Filter off the enzyme (can be reused). Evaporate solvent.

-

Purification: Separate the (R)-Acetate (5-BIA) from the unreacted (S)-Alcohol via silica gel flash chromatography (Gradient: 5% -> 30% EtOAc in Hexane). The Acetate elutes first (less polar).

-

Result: (R)-5-Bromo-2,3-dihydro-1H-inden-2-yl acetate (>98% ee).

-

Core Protocol B: Palladium-Catalyzed Cross-Coupling

The 5-bromo position is activated for Suzuki-Miyaura coupling.[2] The acetate group is generally stable under standard basic coupling conditions, provided the temperature is controlled and the base is not excessively nucleophilic (e.g., use Carbonate or Phosphate, avoid Hydroxide if possible).

-

Objective: Synthesis of 5-Aryl-2-acetoxyindane libraries.

-

Reagents: 5-BIA (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (2.0 eq).

-

Solvent: 1,4-Dioxane / Water (4:1).

-

Protocol:

-

Charge a reaction vial with 5-BIA, Boronic Acid, K₃PO₄, and Pd catalyst.

-

Purge with Nitrogen/Argon for 5 mins.

-

Add degassed Dioxane/Water.

-

Heat to 80°C for 4–6 hours. Note: Higher temps (>100°C) may risk acetate hydrolysis.

-

Cool, dilute with EtOAc, wash with brine.

-

Purify via column chromatography.

-

Core Protocol C: Stereospecific Amination (Chiral Inversion)

To access chiral 2-aminoindanes (a privileged scaffold in CNS drugs), the acetate must be converted to an amine. This typically involves hydrolysis followed by activation and displacement, resulting in a net inversion of configuration .

-

Hydrolysis: Treat (R)-5-BIA with K₂CO₃ in MeOH (RT, 1 h) to yield (R)-5-Bromo-2-indanol.

-

Mesylation: Treat with MsCl/TEA in DCM to yield the Mesylate (retention of configuration).

-

Displacement: React Mesylate with NaN₃ (Sodium Azide) in DMF at 60°C.

-

Mechanism:[3] S_N2 displacement causes Inversion . Product is (S)-2-Azido-5-bromoindane.

-

-

Reduction: Staudinger reduction (PPh₃/H₂O) or Hydrogenation (Pd/C, H₂) yields the (S)-2-Amino-5-bromoindane .

Quality Control & Analytics

HPLC Method for Enantiomeric Excess (ee):

-

Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (95 : 5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times (Approx):

-

(R)-Acetate: 6.5 min

-

(S)-Alcohol: 12.0 min

-

(R)-Alcohol: 14.5 min

-

NMR Validation (1H NMR, 400 MHz, CDCl3):

-

Acetate Methyl: Singlet at ~2.05 ppm.

-

C2-H (Methine): Multiplet/Quintet at ~5.5 ppm (shifted downfield from alcohol ~4.6 ppm).

-

Aromatic Region: 7.1–7.4 ppm (3 protons, characteristic splitting for 1,2,4-substitution).

References

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Phenylethanols. Tetrahedron: Asymmetry.[4] Link(Foundational text on lipase resolution of benzylic/cyclic secondary alcohols).

-

González-Sabin, J., et al. (2021).[5] Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS Institutional Archive. Link(Demonstrates specific protocols for lipase resolution of benzocycloalkane intermediates).

-

BenchChem Application Notes. (2025). 5-Bromoindole Scaffolds in Medicinal Chemistry. Link(General reference for 5-bromo functionalization).

-

Santa Cruz Biotechnology. (2024). Product Data Sheet: 5-Bromo-2,3-dihydro-1H-inden-2-ol. Link(Source for physical properties and precursor availability).

-

MedChemExpress. (2024). 5-Bromo-2,3-dihydro-1H-inden-1-one: Biochemical Reagent. Link(Upstream precursor data).

Sources

- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. mdpi.com [mdpi.com]

Application Note: Chemoselective Functionalization of 5-Bromo-2-indanyl Acetate

Topic: Functionalization of the bromine position in 5-Bromo-2-indanyl acetate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

The indane scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for therapeutics such as Ramelteon (insomnia), Indacaterol (COPD), and various thyroid hormone receptor agonists. 5-Bromo-2-indanyl acetate represents a high-value intermediate where the C5-bromine offers a handle for cross-coupling, while the C2-acetate serves as a protected hydroxyl group or a prodrug motif.

This guide addresses the critical synthetic challenge: functionalizing the aryl bromide (C5) without compromising the base-sensitive ester (C2). Standard cross-coupling conditions often employ strong bases (e.g., NaOtBu, hydroxide) that lead to unwanted hydrolysis or transesterification. The protocols below prioritize chemoselectivity, utilizing modern ligand systems and mild bases to ensure high yields of the desired 5-substituted indanes.

Strategic Analysis: The Chemoselectivity Challenge

The molecule contains two reactive centers with orthogonal sensitivities:[1]

-

C5-Aryl Bromide: Unreactive to nucleophiles (SNAr) but highly reactive in Palladium-catalyzed oxidative addition.

-

C2-Acetate (Secondary Ester): Susceptible to hydrolysis (saponification) under aqueous basic conditions and transesterification by alkoxides (e.g., NaOMe, NaOtBu).

Operational Imperative: All protocols must avoid strong alkoxide bases and minimize exposure to aqueous hydroxide at elevated temperatures.

Figure 1: Chemoselective divergence. The choice of base dictates the survival of the acetate group.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Biaryl formation without ester hydrolysis.

Rationale: Traditional Suzuki coupling uses aqueous Na2CO3. To protect the acetate, we employ anhydrous Tripotassium Phosphate (K3PO4) or mild Potassium Carbonate in a solvent system that limits water activity.

Materials:

-

5-Bromo-2-indanyl acetate (1.0 equiv)

-

Aryl Boronic Acid (1.2–1.5 equiv)

-

Base: K3PO4 (fine powder, anhydrous, 3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), K3PO4 (3.0 equiv), and Pd catalyst (0.05 equiv).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M) via syringe.

-

Reaction: Heat the block to 80–90 °C for 4–12 hours. Monitor by TLC (Note: The ester product usually has a distinct Rf from the hydrolyzed alcohol).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Rinse with Ethyl Acetate.

-

Purification: Concentrate the filtrate. Purify via silica gel flash chromatography. Avoid using methanol in the eluent if the product is prone to transesterification on acidic silica.

Key Insight: If the boronic acid is sluggish, adding a trace amount of water (1% v/v) can activate the boronate without hydrolyzing the ester, but strictly anhydrous conditions are safer for the beginner.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amines (anilines, morpholines, etc.).

Rationale: The standard base for Buchwald couplings, Sodium tert-butoxide (NaOtBu), is incompatible with esters (causes transesterification). We substitute it with Cesium Carbonate (Cs2CO3) , which is mild yet effective when paired with modern dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos).

Materials:

-

5-Bromo-2-indanyl acetate (1.0 equiv)

-

Amine (1.2 equiv)

-

Pre-Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)

-

Alternative: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

-

-

Base: Cs2CO3 (3.0 equiv, dried)

-

Solvent: t-BuOH or Toluene (anhydrous)

Step-by-Step Procedure:

-

Setup: In a glovebox or under strict Argon flow, combine the aryl bromide, amine, Pd precatalyst, and Cs2CO3.

-

Solvation: Add anhydrous Toluene or t-BuOH (0.1–0.2 M).

-

Note:t-BuOH is bulky and less nucleophilic than MeOH/EtOH, reducing transesterification risk, but Toluene is safer for labile esters.

-

-

Reaction: Heat to 100 °C for 12–18 hours.

-

Optimization: If conversion is low, increase temp to 110 °C. Do not exceed 120 °C as thermal elimination of the acetate (forming the indene) becomes a risk.

-

-

Workup: Dilute with Et2O, wash with water (to remove Cs salts), dry over MgSO4, and concentrate.

Protocol C: Miyaura Borylation (Conversion to Boronate)

Target: Converting the bromide to a nucleophile (Bpin) for subsequent couplings.

Rationale: This reaction uses Potassium Acetate (KOAc) as the base.[2] KOAc is too weak to hydrolyze the ester, making this the most robust protocol of the three.

Materials:

-

5-Bromo-2-indanyl acetate (1.0 equiv)

-

Bis(pinacolato)diboron (B2pin2) (1.1 equiv)

-

Catalyst: Pd(dppf)Cl2 (3 mol%)

-

Base: KOAc (3.0 equiv, anhydrous)

-

Solvent: DMSO or 1,4-Dioxane

Step-by-Step Procedure:

-

Setup: Combine aryl bromide, B2pin2, KOAc, and catalyst in a vessel.

-

Degassing: Crucial for Borylation. Sparge solvent with Argon for 15 mins before addition, or evacuate/backfill the vessel.

-

Reaction: Heat to 80 °C in DMSO (faster) or Dioxane (easier workup). Reaction is typically complete in 2–4 hours.

-

Workup:

-

DMSO: Dilute with water, extract with Et2O (3x). Wash organics with brine.

-

Dioxane: Filter through Celite, concentrate.

-

-

Storage: The resulting boronate ester is stable and can be stored at 4 °C.

Troubleshooting & Optimization Logic

The following decision tree aids in optimizing reaction conditions if the standard protocols fail or side reactions occur.

Figure 2: Troubleshooting logic for ester-containing aryl bromides.

Quantitative Comparison of Base Compatibility

| Base | pKa (conj. acid) | Ester Compatibility | Recommended For |

| NaOtBu | ~17 | Poor (Transesterification) | Avoid |

| K2CO3 (aq) | 10.3 | Moderate (Hydrolysis risk) | Suzuki (fast reactions) |

| K3PO4 | 12.3 | Good (Anhydrous) | Suzuki (Standard) |

| Cs2CO3 | 10.3 | Excellent (Solubility) | Buchwald-Hartwig |

| KOAc | 4.76 | Excellent | Miyaura Borylation |

References

-

Discovery of Indane Derivatives as TRβ Agonists Shiohara, H. et al. Bioorg.[4] Med. Chem. 2012, 20(11), 3622-3634. Demonstrates the utility of the indane scaffold in drug discovery.

-

Suzuki-Miyaura Coupling of 5-Bromoindazoles Lamazzi, C. et al. Molecules 2018, 23(10), 2636. Provides analogous conditions for coupling 5-bromo-heterocycles using carbonate bases.

-

Buchwald-Hartwig Amination User Guide Ruiz-Castillo, P. & Buchwald, S. L.[5] Chem. Rev. 2016, 116, 12564. The authoritative guide on ligand/base selection, highlighting the use of weak bases for sensitive substrates.

-

Miyaura Borylation Reaction Mechanism Ishiyama, T. et al. J. Org. Chem. 1995, 60, 7508. Establishes KOAc as the critical base for borylation, ensuring ester compatibility.[6]

-

Preparation of Indane-Based Ligands Wallinder, C. et al. Med. Chem. Comm. 2019, 10, 2146. Details the synthesis of rigidified indane derivatives, relevant to the structural integrity of the 2-indanyl acetate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel indane derivatives as liver-selective thyroid hormone receptor β (TRβ) agonists for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate

Welcome to the technical support center for the synthesis of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis and improve your reaction yields.

Introduction

The acetylation of 5-bromo-2,3-dihydro-1H-inden-2-ol is a critical step in the synthesis of various compounds of interest in medicinal chemistry. Achieving a high yield of the desired product, this compound, requires careful control of reaction conditions and an understanding of potential side reactions. This guide provides a systematic approach to troubleshooting and optimizing this esterification reaction.

Reaction Overview

The core transformation is the esterification of a secondary alcohol using an acetylating agent. The general reaction is depicted below:

Caption: General scheme for the acetylation of 5-bromo-2,3-dihydro-1H-inden-2-ol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Q: I am seeing a low yield of my desired acetate product, or the reaction does not seem to be proceeding. What are the likely causes and how can I fix this?

A: Low conversion is a common issue and can often be traced back to several key factors. Let's break down the potential causes and solutions in a systematic way.

Troubleshooting Decision Tree:

Caption: Troubleshooting workflow for low product yield.

Detailed Recommendations:

-

Reagent Quality:

-

Starting Material: Ensure your 5-bromo-2,3-dihydro-1H-inden-2-ol is pure and dry. Impurities can interfere with the reaction. The melting point of the pure starting material is reported to be 115-117 °C[1].

-

Acetic Anhydride: Use a fresh bottle of acetic anhydride. It is susceptible to hydrolysis to acetic acid, which will not participate in the acetylation and can alter the reaction conditions.

-

Solvent: If using a solvent like dichloromethane (DCM) or pyridine, ensure it is anhydrous. Water will rapidly consume the acetic anhydride.

-

-

Reaction Conditions:

-

Stoichiometry: A common practice is to use a slight excess of acetic anhydride (1.5 to 2 equivalents) to drive the reaction to completion.

-

Catalyst/Base: For secondary alcohols, a catalyst is often beneficial. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylations and is used in small, substoichiometric amounts (e.g., 0.1 equivalents) in conjunction with a stoichiometric base like triethylamine or pyridine to neutralize the acetic acid byproduct.[2] Using pyridine as both the solvent and the base is also a viable and effective method.[3]

-

Temperature and Time: Acetylations of secondary alcohols are often performed at room temperature.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can be applied.

-

| Parameter | Recommended Range | Rationale |

| Acetic Anhydride | 1.5 - 2.0 eq. | Drives the equilibrium towards the product. |

| Base (Pyridine/Et3N) | 1.5 - 2.0 eq. (or as solvent) | Neutralizes the acetic acid byproduct. |

| Catalyst (DMAP) | 0.05 - 0.1 eq. | Significantly increases the reaction rate.[2] |

| Temperature | 0 °C to 50 °C | Room temperature is often sufficient; cooling can be used for highly exothermic reactions, while heating can accelerate sluggish reactions.[3] |

| Reaction Time | 1 - 12 hours | Monitor by TLC for completion. |

Problem 2: Presence of Impurities and Side Products

Q: My final product is contaminated with other spots on the TLC plate. What are these impurities and how can I prevent their formation?

A: The most likely impurity is unreacted starting material. Other side products are less common in this specific reaction but can arise under certain conditions.

-

Unreacted Starting Material: This is the most common impurity and is directly related to the issues discussed in "Problem 1". To address this, refer to the recommendations for improving reaction conversion.

-

Di-acetylation or other side reactions: Given the structure of the starting material, di-acetylation is not possible. Side reactions on the aromatic ring are unlikely under standard acetylation conditions.

-

Oxidation of the alcohol: While less common with acetic anhydride, stronger oxidizing conditions could lead to the formation of the corresponding ketone. Ensure your reagents are free from oxidizing contaminants.

Purification Strategies:

-

Column Chromatography: This is the most effective method for separating the acetate product from the more polar starting alcohol. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[4]

-

Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. A mixed solvent system like dichloromethane/hexane may be suitable.[3]

-

Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove excess acetic anhydride and the acetic acid byproduct. Subsequent washes with water and brine will remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for this synthesis?

A1: Based on a similar, high-yielding procedure for a related compound[3], a reliable protocol would be:

Experimental Protocol:

-

Dissolve 5-bromo-2,3-dihydro-1H-inden-2-ol (1.0 eq.) in pyridine (used as the solvent).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 - 2.0 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

-

Once the starting material is consumed, remove the pyridine under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography or recrystallization to obtain the pure this compound.

Q2: Can I use acetyl chloride instead of acetic anhydride?

A2: Yes, acetyl chloride is also an effective acetylating agent. However, it is generally more reactive and corrosive than acetic anhydride. The reaction with acetyl chloride will produce HCl as a byproduct, which must be neutralized by a base like pyridine or triethylamine.

Q3: My reaction seems to stall before reaching completion. What should I do?

A3: If the reaction stalls, consider the following:

-

Add a catalytic amount of DMAP.

-

Add an additional portion of acetic anhydride.

-

Gently heat the reaction mixture (e.g., to 40-50 °C).

Q4: How do I effectively monitor the reaction by TLC?

A4: Use a mobile phase that gives good separation between the starting material and the product. A mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes) is a good starting point. The product, being less polar, will have a higher Rf value than the starting alcohol.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Pyridine has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

References

- Armarego, W. L. F., & Chai, C. L. L. (2009).

- Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201.

- Gáspár, A., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Monatshefte für Chemie - Chemical Monthly, 147, 1953-1964.

- Purification method. (2016). U.S.

- 5-bromoindole preparation method. (2013).

- Özdemir, Ü., et al. (2012). 2,4-Dibromo-2,3-dihydro-1H-inden-1-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2937.

-

ChemSynthesis. (n.d.). 5-bromo-2-indanol. Retrieved from [Link]

-

National Science Foundation. (n.d.). Friedel-Crafts reactions with N-heterocyclic alcohols. Retrieved from [Link]

- Reddy, B. V. S., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(2), 249-260.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

- WO 2009/144554 A1. (2009). Indazole derivatives as acetyl-coa carboxylase (acc) inhibitors.

- Gaur Chemistry Classes. (2020, June 9). ACYLATION REACTION IN 2 SEC. | ORGANIC CHEMISTRY| IIT JEE/NEET 2020 [Video]. YouTube.

-

Wikipedia. (n.d.). Acetylation. Retrieved from [Link]

- Borah, R., & Borah, R. (2014). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Arkivoc, 2014(6), 253-261.

Sources

Purification techniques for 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate

This guide serves as a specialized technical support resource for researchers and process chemists working with 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate (also referred to as 5-Bromo-2-indanyl acetate).

The content is structured to address specific purification challenges, stability issues, and analytical discrepancies common to halogenated indane esters.

Case ID: 5-Br-Indanyl-Ac-PUR Classification: Halogenated Cyclic Ester Primary Application: Intermediate for pharmaceutical APIs (e.g., aminoindane derivatives) and agrochemicals.

Part 1: Triage & Troubleshooting (The "Why" & "How")

This section addresses the most frequent failure modes reported by our users.

Issue 1: "My product is oiling out during recrystallization."

Diagnosis: This is a classic issue with lipophilic indane derivatives. It typically indicates either (a) the presence of residual solvent (specifically dichloromethane or THF) preventing crystal lattice formation, or (b) a supersaturation event occurring at too high a temperature.

Corrective Action:

-

Solvent Swap: Do not rely solely on evaporation. Perform a solvent swap (azeotropic distillation) with Heptane or Cyclohexane to remove traces of chlorinated solvents.

-

Seeding Protocol:

-

Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40-45°C).

-

Slowly add n-Heptane until persistent cloudiness appears.

-

Critical Step: Add a seed crystal (if available) or scratch the flask wall.

-

Cool slowly to room temperature (20°C) over 2 hours before moving to an ice bath (0-5°C). Rapid cooling forces the oil state.

-

Issue 2: "HPLC shows a persistent impurity at RRT ~0.85."

Diagnosis: This is almost certainly 5-Bromo-2-indanol (the hydrolyzed alcohol or unreacted starting material). Acetate esters on the indane ring are susceptible to hydrolysis, especially if the workup involved strong bases or if the material was stored in non-anhydrous conditions.

Corrective Action:

-

Chemical Wash: If the impurity level is >5%, redissolve the compound in EtOAc and wash with cold 5% NaHCO₃ followed by brine. The alcohol is less lipophilic but difficult to remove by washing alone.

-

Scavenging: For high-purity requirements, treat the organic solution with acetyl chloride (0.1 eq) and a base (pyridine) to re-acetylate the impurity, then recrystallize.

-

Chromatography: If recrystallization fails, the alcohol separates well on silica using a gradient of Hexane:EtOAc (95:5 to 80:20) . The acetate elutes first; the alcohol trails significantly due to hydrogen bonding.

Issue 3: "The solid is turning yellow/brown upon storage."

Diagnosis: Oxidative degradation or trace acid presence. Benzylic positions (C1/C3 of the indane ring) are sensitive to oxidation, and residual acid from the acetylation step can catalyze decomposition.

Corrective Action:

-

Stability Check: Ensure the final drying step included a weak base wash (NaHCO₃) and that the solid is stored under Argon/Nitrogen at -20°C.

-

Remediation: Recrystallize from Ethanol/Water (if hydrolysis is not a concern) or IPA/Heptane with a pinch of activated charcoal to remove colored oxidative byproducts.

Part 2: Validated Purification Protocols

Method A: High-Yield Recrystallization (Recommended)

Best for: Crude purity >85%

| Parameter | Specification | Notes |

| Solvent System | n-Heptane / Ethyl Acetate | Ratio typically 5:1 to 8:1 (v/v) |

| Concentration | 1 g solute / 5-7 mL solvent | High dilution prevents oiling |

| Dissolution Temp | 50°C | Do not boil (risk of ester hydrolysis) |

| Crystallization Temp | 0°C to -10°C | Hold for minimum 4 hours |

| Expected Recovery | 75-85% | First crop |

Step-by-Step:

-

Charge crude this compound into a flask.

-

Add Ethyl Acetate (1 mL per gram of solid) and heat to 50°C with stirring until fully dissolved.

-

Slowly add n-Heptane (5 mL per gram) dropwise. Maintain temperature at 45-50°C.

-

Remove heat. Allow the vessel to cool to 25°C naturally (approx. 1-2 hours).

-

Once solids appear, transfer to an ice/salt bath (-10°C) for 2 hours.

-

Filter the white crystalline solid. Wash with cold n-Heptane .

-

Dry under vacuum (<40°C) for 12 hours.

Method B: Flash Column Chromatography

Best for: Crude purity <80% or removal of regioisomers

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase:

-

Solvent A: Hexanes (or Petroleum Ether)

-

Solvent B: Ethyl Acetate

Gradient Profile:

-

0-5 min: 100% Hexanes (Equilibration)

-

5-20 min: 0% → 5% EtOAc (Elutes non-polar impurities)

-

20-40 min: 5% → 15% EtOAc (Target Compound Elutes )

-

40+ min: Flush with 50% EtOAc (Elutes 5-bromo-2-indanol)

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for purifying crude reaction mixtures containing this compound.

Caption: Workflow for selecting the optimal purification route based on crude purity and physical appearance.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol for recrystallization? A: While ethanol is a good solvent for indanes, it is a protic solvent. If your compound contains trace acid impurities, heating in ethanol can promote transesterification (forming the ethyl ether or hydrolyzing to the alcohol). We recommend aprotic systems (EtOAc/Heptane) to ensure chemical stability.

Q: How do I distinguish between the 4-bromo and 5-bromo isomers? A: This is a critical synthesis control point.

-

1H NMR: The aromatic region is distinct. The 5-bromo isomer (symmetric substitution pattern relative to the bridgehead if it were unsubstituted, but here asymmetric) shows a specific splitting pattern.

-

Coupling Constants: Look for the meta-coupling of the proton at position 4 and 6 (approx 2 Hz).

-

Origin: If you started with 4-bromobenzyl precursors, you likely have the 5-bromo isomer. If you brominated 2-indanol directly, you likely have a mixture.

Q: What is the melting point of the pure acetate? A: Literature values for 5-bromo-2-indanyl acetate typically range between 60°C - 65°C . If your melting point is <55°C, you likely have significant solvent entrapment or alcohol impurity.

References

- Title: Preparation of this compound (Intermediate in herbicide synthesis).

-

General Purification of Indanols/Esters

- Title: Process Development and Synthesis of Process-Related Impurities (General methodology for brominated indane purific

- Source: N

-

URL:[Link]

-

Chemical Data & Safety

Sources

Troubleshooting low conversion rates in indanol acetylation

Status: Operational | Topic: Troubleshooting Low Conversion Rates | Ticket ID: IND-AC-001

Welcome to the Indanol Acetylation Support Center. This guide addresses the specific kinetic and thermodynamic bottlenecks encountered during the esterification of 1-indanol and 2-indanol. Unlike simple aliphatic alcohols, indanol presents unique challenges due to its benzylic structure (prone to elimination) and steric environment.

Part 1: Diagnostic Triage (Start Here)

Before adjusting your protocol, identify the failure mode. Use this logic flow to pinpoint the root cause of your low conversion.

Figure 1: Diagnostic logic flow for identifying the root cause of low conversion in indanol acetylation.

Part 2: Chemical Catalysis Troubleshooting (DMAP/Ac₂O)

Context: The standard acetylation uses Acetic Anhydride (

Q1: Why does my reaction stall at 60-70% conversion despite excess reagents?

The Diagnosis: This is typically a moisture-driven hydrolysis issue, not a kinetic stall. The Science: DMAP acts as a nucleophilic catalyst.[1][2][3][4] It attacks the anhydride to form a highly reactive N-acylpyridinium ion. This intermediate is orders of magnitude more electrophilic than the anhydride itself [1]. However, this intermediate is extremely hygroscopic. If your solvent (DCM or THF) contains even trace water (>500 ppm), the highly reactive intermediate will be hydrolyzed to acetic acid and DMAP before it can react with the sterically hindered indanol.

The Fix (Self-Validating Protocol):

-

Quantify Water: Perform a Karl Fischer titration on your solvent. It must be <50 ppm.

-

Scavenger: Add activated 3Å or 4Å molecular sieves to the reaction vessel before adding the anhydride.

-

Order of Addition: Add Indanol + Base + DMAP first. Add

last, dropwise, at 0°C. This ensures the base neutralizes any adventitious acid before the sensitive intermediate forms.

Q2: I see a new, non-polar spot on TLC that isn't my ester. What is it?

The Diagnosis: You are observing Indene formation via elimination. The Science: Indanol is a benzylic alcohol. The benzylic carbocation (or transition state) is stabilized by resonance. If the reaction environment becomes acidic (due to byproduct acetic acid accumulation) or thermal energy is too high, the hydroxyl group protonates and leaves as water, forming the double bond (Indene) [2].

The Fix:

-

Temperature Control: Never reflux. Maintain

. -

Acid Scavenging: Ensure you have at least 1.2 equivalents of base (

or Pyridine) relative to the anhydride. The base must neutralize the acetic acid byproduct instantly.

Q3: 1-Indanol vs. 2-Indanol: Why is 1-Indanol slower?

The Science: While 2-indanol is a standard secondary alcohol, 1-indanol is benzylic. However, in nucleophilic substitution (acylation), steric hindrance around the oxygen is the primary rate driver. 1-indanol has significant steric clash with the peri-hydrogen (C7-H) of the aromatic ring, which impedes the approach of the bulky N-acylpyridinium intermediate.

Part 3: Enzymatic Resolution Troubleshooting (Lipases)

Context: Using Candida antarctica Lipase B (CAL-B, Novozym 435) for chiral separation.

Q4: My conversion flatlines at 50%. Should I add more enzyme?

The Diagnosis: STOP. This is a feature, not a bug. The Science: Lipases like CAL-B are highly enantioselective. They will rapidly acetylate the (R)-enantiomer of 1-indanol but will hardly touch the (S)-enantiomer (or vice versa, depending on the specific lipase strain) [3].

-

The Trap: If you push conversion past 50% (by adding heat or more enzyme), the enzyme will eventually start processing the "slow" enantiomer, destroying your enantiomeric excess (ee%).

-

Verification: Check the optical rotation or Chiral HPLC. If ee% is >98%, the reaction is complete.

Q5: The reaction is incredibly slow (<10% in 24h).

The Diagnosis: The enzyme is "rigid" due to extreme dryness.

The Science: Enzymes require a monolayer of water to maintain conformational flexibility (essential for the induced fit mechanism). In ultra-dry organic solvents (like anhydrous toluene), the enzyme locks up.

The Fix: Equilibrate your enzyme and solvent to a water activity (

Part 4: Comparative Data & Visuals

Mechanistic Insight: The DMAP Cycle

Understanding the active species is critical for troubleshooting. The N-acylpyridinium ion (Red node below) is the key to high conversion but is also the point of failure if water is present.

Figure 2: The catalytic cycle of DMAP. The N-Acetylpyridinium ion is the moisture-sensitive bottleneck.

Reagent Selection Guide

| Reagent System | Reactivity | Risk Profile | Recommended For |

| Ac₂O / Pyridine | Moderate | Low (Slow elimination) | Large scale, robust synthesis. |

| AcCl / Et₃N | High | High (HCl gas promotes elimination) | Only if Ac₂O fails; requires strict temp control (<0°C). |

| CAL-B / Vinyl Acetate | Low (Selective) | Low (No elimination) | Chiral resolution (Pharma intermediates). |

Part 5: Standardized Protocols

Protocol A: Chemical Acetylation (High Conversion)

Target: Racemic Indanyl Acetate

-

Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) under

. -

Charge: Add 1-Indanol (1.0 equiv, 10 mmol) and DMAP (0.1 equiv).

-

Solvent: Add anhydrous DCM (dichloromethane) (30 mL). Critical: Add 2g of activated 4Å molecular sieves.

-

Base: Add Triethylamine (

) (1.5 equiv). Stir for 5 mins. -

Acylation: Cool to 0°C. Add Acetic Anhydride (

) (1.2 equiv) dropwise over 10 mins. -

Monitoring: Warm to Room Temp (23°C). Monitor TLC (Hexane:EtOAc 8:2).

-

Self-Validation: If starting material persists after 2h, add 0.1 equiv more DMAP, not more anhydride.

-

-

Quench: Add saturated

solution. (Acidic quench removes DMAP/Pyridine).

Protocol B: Enzymatic Kinetic Resolution

Target: (R)-Indanyl Acetate + (S)-Indanol

-

Charge: Add racemic 1-Indanol (1.0 equiv) to a flask.

-

Solvent: Add MTBE (Methyl tert-butyl ether) or Toluene .

-

Acyl Donor: Add Vinyl Acetate (2.0 equiv). Note: Vinyl acetate makes the reaction irreversible by releasing acetaldehyde (tautomerizes from vinyl alcohol).

-

Catalyst: Add Novozym 435 (CAL-B immobilized on acrylic resin) (10-20% w/w relative to substrate).

-

Incubation: Shake at 30°C / 200 rpm.

-

Stop Point: Monitor via Chiral HPLC. Stop immediately when conversion hits 49-50%. Filter off enzyme beads to quench.

References

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[3] Angewandte Chemie International Edition, 17(8), 569-583.

-

Bertero, N. M., et al. (2015). Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts.[5] Catalysis Communications, 70, 66-70.

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-Indanol. Tetrahedron: Asymmetry, 18(12), 1399-1412.

-

Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[6][7][8] Chemical Society Reviews, 42(15), 6406-6436.

Sources

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]

Preventing degradation of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate during storage

Welcome to the technical support center for 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three main factors: hydrolysis, thermal stress, and photolytic decomposition.

-

Hydrolysis: The ester functional group in the molecule is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form 5-bromo-2,3-dihydro-1H-inden-2-ol and acetic acid.[1] This reaction can be catalyzed by both acidic and basic conditions. The presence of atmospheric moisture is a significant risk factor.[2][3]

-

Thermal Stress: Elevated temperatures can provide the necessary energy to overcome the activation energy of decomposition reactions. For bromo-aromatic compounds, thermal stress can potentially lead to dehalogenation or other complex degradation pathways.[4][5][6]

-

Photolytic Decomposition: Exposure to light, particularly UV radiation, can induce photochemical reactions in aromatic and bromo-substituted compounds, leading to the formation of radical species and subsequent degradation.[7][8]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To mitigate the risks of degradation, we recommend the following storage conditions, summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | Reduces the rate of potential thermal degradation and hydrolysis. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[9] |

| Light Exposure | In the dark (amber vial) | Protects the compound from photolytic decomposition.[10] |

| Container | Tightly sealed, appropriate material | Prevents ingress of moisture and air. Glass is generally preferred. |

For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to the atmosphere upon opening.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

A3: The most reliable way to assess the purity and confirm the degradation of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11]

-

HPLC Analysis: A reverse-phase HPLC method can effectively separate the parent compound from its more polar degradation products, such as the hydrolyzed alcohol.

-

GC Analysis: GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used to determine purity.

A comparison of the chromatogram of the suspect sample with that of a new, pure standard will reveal the presence of any degradation products. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation.

Troubleshooting Guide

Issue 1: Rapid Degradation Observed Despite Refrigerated Storage

Possible Cause: The primary culprit is likely moisture contamination, even at low temperatures. Refrigeration alone does not eliminate the risk of hydrolysis if the compound has been exposed to humid air.[2]

Solution:

-

Inert Atmosphere Overlay: Before sealing and refrigerating, flush the vial containing the compound with a gentle stream of an inert gas like argon or nitrogen. This will displace any moist air.

-

Use of Desiccants: Store the sealed vial inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) to minimize ambient moisture during storage.[12]

-

Proper Sealing: Ensure the vial cap provides an airtight seal. For long-term storage, consider using vials with PTFE-lined caps.

Issue 2: Discoloration of the Compound Over Time

Possible Cause: Discoloration, such as yellowing or browning, can be an indicator of photolytic or oxidative degradation.[7]

Solution:

-

Light Protection: Always store the compound in amber glass vials to protect it from light. If amber vials are not available, wrap a clear vial in aluminum foil.[10]

-

Inert Atmosphere: As with preventing hydrolysis, storing under an inert atmosphere will also prevent oxidation.

Diagram: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability